2'-Methyl-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 2’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves several steps, typically starting with the formation of the biphenyl core. . These reagents facilitate the incorporation of the trifluoromethoxy group under controlled conditions. Industrial production methods may involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
2’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets through its trifluoromethoxy group. This group can participate in various chemical interactions, influencing the compound’s overall activity. The pathways involved may include binding to specific receptors or enzymes, leading to a cascade of biochemical events .
Comparison with Similar Compounds
Similar compounds to 2’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid include other trifluoromethoxy-substituted biphenyl derivatives. These compounds share the trifluoromethoxy group but differ in other substituents, which can influence their chemical properties and applications.
Properties
IUPAC Name |
3-(2-methylphenyl)-5-(trifluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-9-4-2-3-5-13(9)10-6-11(14(19)20)8-12(7-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNOTLCKWDNXJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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